Oxalyl chloride

Übersicht

Beschreibung

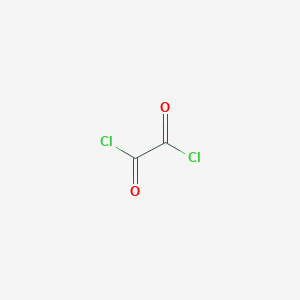

Oxalyl chloride is an organic chemical compound with the formula Cl−C(=O)−C(=O)−Cl. This colorless, sharp-smelling liquid is the di acyl chloride of oxalic acid. It is a highly reactive compound and is widely used as a reagent in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Oxalyl chloride is typically prepared by reacting anhydrous oxalic acid with phosphorus pentachloride. The reaction is carried out by mixing 90 grams of anhydrous powdered oxalic acid with 400 grams of pulverized phosphorus pentachloride in a round-bottom flask cooled with an ice-water bath. The mixture is allowed to stand for 2-3 days at room temperature until the mass is fully liquefied. The reaction products are then fractionally distilled by collecting the fraction between 60 and 100 degrees Celsius .

Industrial Production Methods: Commercially, this compound is produced from ethylene carbonate. Photochlorination gives the perchloroethylene carbonate and hydrogen chloride, which is subsequently degraded to this compound and phosgene .

Analyse Chemischer Reaktionen

Hydrolysis Reaction

Oxalyl chloride reacts violently with water, producing gaseous byproducts:

This reaction is unique compared to other acyl chlorides, which typically yield carboxylic acids . The release of carbon monoxide (toxic) and hydrochloric acid necessitates strict anhydrous handling conditions .

Reaction with Alcohols

This compound converts primary and secondary alcohols to esters via nucleophilic acyl substitution:

For example, reaction with 2,4,6-trichlorophenol produces bis(2,4,6-trichlorophenyl) oxalate, a key component in chemiluminescent glowsticks .

Swern Oxidation

This compound activates dimethyl sulfoxide (DMSO) to oxidize alcohols to aldehydes/ketones:

-

DMSO reacts with this compound at −60°C to form a chlorosulfonium ion.

-

Alcohol deprotonation generates an oxonium intermediate.

-

Triethylamine quenches the reaction, yielding the carbonyl compound .

Example: Primary alcohols → aldehydes; secondary alcohols → ketones .

Reaction with Amides and Aldoximes

This compound with DMSO catalyzes the conversion of:

-

Primary amides to nitriles:

-

Aldoximes to nitriles:

Yields range from 70–95% for aromatic and aliphatic substrates .

Friedel-Crafts Acylation

This compound generates electrophilic acylium ions for aromatic formylation:

Used to synthesize aryl ketones and heterocyclic derivatives .

Formation of Acid Anhydrides

Reaction with carboxylic acids produces symmetric or mixed anhydrides:

This method avoids racemization in chiral acids .

Reaction with Hydrazides and Carbazones

This compound reacts with:

-

N,N'-Diarylcarbazones to yield parabanic acid analogs .

These reactions expand its utility in heterocyclic synthesis .

Reactivity with Strong Lewis Acids

In superacidic systems (e.g., HF/SbF₅), this compound forms protonated species and chlorocarbonyl cations:

Crystallographic studies confirm short C−Cl bonds (1.63 Å) with double-bond character .

Wissenschaftliche Forschungsanwendungen

Key Properties

- Molecular Weight : 130.98 g/mol

- Boiling Point : 60 °C

- Density : 1.36 g/cm³

- Solubility : Reacts vigorously with water

Oxidation of Alcohols

Oxalyl chloride is employed in the Swern oxidation process to convert primary and secondary alcohols into aldehydes and ketones. The reaction typically involves:

- Reagents : this compound in DMSO, followed by triethylamine.

- Mechanism : Formation of an intermediate that undergoes elimination to yield the carbonyl compound.

Synthesis of Acyl Chlorides

This compound is widely used for synthesizing acyl chlorides from carboxylic acids. This reaction is often catalyzed by N,N-dimethylformamide (DMF), leading to:

- Byproducts : Gaseous HCl, CO, and CO₂.

- Advantages : Milder conditions compared to thionyl chloride, with fewer side reactions.

Formylation of Arenes

In Friedel-Crafts acylation reactions, this compound reacts with aromatic compounds in the presence of aluminum chloride to produce acyl chlorides. This method is significant for:

- Yielding Carboxylic Acids : Subsequent hydrolysis of the acyl chlorides yields the corresponding carboxylic acids.

Preparation of Oxalate Diesters

This compound can react with alcohols to form oxalate diesters, which are useful in various applications including:

- Glow Sticks : Phenyl oxalate ester is a key component in chemiluminescent products.

Synthesis of Anhydrides

A study demonstrated the use of this compound in synthesizing aromatic acid anhydrides from benzoic acid:

- Reaction Conditions : Benzoic acid treated with this compound at elevated temperatures.

- Products : Benzoyl chloride and gaseous byproducts (HCl, CO).

- Yield : Approximately 75% under optimized conditions .

Drug Carrier Applications

Research explored using this compound as a linker in synthesizing star-shaped block copolymers for drug delivery systems:

- Materials Used : Poly(ethylene glycol) (PEG) linked to poly(lactic-co-glycolic acid) (PLGA).

- Outcome : Enhanced micelle formation suitable for drug encapsulation and release .

Data Tables

| Application | Reaction Type | Key Reagents | Byproducts |

|---|---|---|---|

| Oxidation of Alcohols | Swern Oxidation | DMSO, Triethylamine | HCl, CO₂, CO |

| Synthesis of Acyl Chlorides | Conversion from Carboxylic Acid | N,N-Dimethylformamide | HCl, CO₂ |

| Friedel-Crafts Acylation | Aromatic Substitution | Aluminum Chloride | HCl |

| Preparation of Diesters | Esterification | Alcohols | HCl |

Wirkmechanismus

The mechanism of action of oxalyl chloride involves its high reactivity due to the presence of two acyl chloride groups. In the Swern oxidation, this compound activates dimethyl sulfoxide, generating an adduct that releases a chloride anion. This anion acts as a nucleophile towards the electrophilic sulfur atom, leading to the formation of the desired aldehyde or ketone .

Vergleich Mit ähnlichen Verbindungen

Thionyl chloride (Cl−S(=O)−Cl): Used for similar purposes but has different reactivity and stability profiles.

Phosgene (Cl−C(=O)−Cl): Another acyl chloride with different applications and toxicity.

Uniqueness: Oxalyl chloride is unique due to its ability to decompose into gaseous products upon hydrolysis, unlike other acyl chlorides that typically yield the parent acid . This property makes it particularly useful in specific synthetic applications where such decomposition is advantageous.

Biologische Aktivität

Oxalyl chloride (C₂Cl₂O₂) is a versatile chemical compound primarily known for its role as a reagent in organic synthesis. However, its biological activity has garnered attention in various research contexts, particularly in drug development and material science. This article explores the biological activity of this compound, including its applications, mechanisms of action, and relevant research findings.

This compound is a colorless liquid with a pungent odor, commonly used as a chlorinating agent and for the synthesis of acid chlorides. Its structure comprises two carbonyl groups flanked by chlorine atoms, which contribute to its reactivity. The compound can undergo hydrolysis to produce carbon monoxide and hydrochloric acid, making it a potential source of reactive intermediates in biological systems.

Mechanism of Action:

- Carbon Monoxide Generation: this compound decomposes to release carbon monoxide (CO), which has been implicated in various biological processes, including signaling pathways and cytotoxic effects on cells .

- Reactivity with Biological Molecules: The electrophilic nature of this compound allows it to react with nucleophiles such as amino acids and nucleotides, potentially modifying their structure and function .

Applications in Drug Development

Recent studies have highlighted the utility of this compound in synthesizing drug carriers and evaluating their biological activity. For instance:

-

Synthesis of Drug-Carrying Micelles: this compound has been employed to synthesize star-shaped block copolymers that serve as drug carriers. In one study, poly(lactic-co-glycolic acid) (PLGA) was linked with polyethylene glycol (PEG) using this compound, resulting in micelles that exhibited enhanced drug-loading capacity and sustained release profiles for anticancer drugs like rapamycin (RPM) .

Property Value Average Diameter 100 nm Encapsulation Efficiency 85% Drug Release Rate Slow (over 24 hours) - Anticancer Activity: this compound derivatives have shown promising anticancer properties. A study demonstrated that compounds synthesized from this compound exhibited significant antiproliferative effects on various cancer cell lines. The most active compounds were evaluated for their growth inhibition (GI50) and cytotoxicity (LC50), revealing a narrow therapeutic index but notable potential for further development .

Case Studies

-

Anticancer Activity Evaluation:

In an investigation involving cyclic sulfamide compounds derived from this compound, researchers synthesized several derivatives and tested their effects on cancer cell proliferation. The results indicated that certain compounds significantly inhibited cell migration and induced apoptosis in A549 lung cancer cells, suggesting a mechanism involving cellular senescence rather than direct cytotoxicity . -

Material Science Applications:

This compound's role in synthesizing functional polymers has been explored extensively. For instance, the creation of PLGA-PEG micelles using this compound demonstrated improved biocompatibility and cytostatic effects compared to free drug formulations. This highlights the compound's relevance not only in synthetic chemistry but also in developing advanced drug delivery systems .

Research Findings

- Structure-Activity Relationship Studies: Research has indicated that modifications to the structure of this compound derivatives can significantly influence their biological activity. For example, variations in substituents on benzamide derivatives showed differing inhibitory effects on acetylcholinesterase (AChE), with some compounds demonstrating high selectivity and potency .

- Photochemical Studies: this compound has been utilized as a precursor for generating chlorine atoms through photolysis, contributing to studies on atmospheric chemistry and kinetics . These findings underline its importance beyond synthetic applications.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing oxalyl chloride, and how can purity be optimized?

this compound is typically synthesized via the reaction of anhydrous oxalic acid with phosphorus pentachloride (PCl₅) under controlled conditions. The procedure involves grinding oxalic acid into a fine powder, mixing it with PCl₅ in an ice bath to manage exothermicity, and allowing the mixture to react for 48–72 hours. Distillation at 60–100°C yields pure this compound (bp 63–64°C). Purity optimization requires fractional distillation to remove residual phosphorus compounds and rigorous exclusion of moisture .

Q. How does this compound function as a chlorinating agent in carboxylic acid conversions?

this compound reacts with carboxylic acids through a two-step mechanism: (i) nucleophilic substitution at the carbonyl carbon, forming a mixed anhydride intermediate, and (ii) chloride ion attack, releasing CO, CO₂, and HCl. The reaction is driven by the thermodynamic stability of gaseous byproducts (CO and CO₂), which shifts equilibrium toward acid chloride formation. Catalytic DMF enhances reactivity by generating a chlorodimethylsulfonium intermediate, accelerating the process .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its toxicity (LC₅₀ = 1,840 ppm) and corrosiveness, this compound requires:

- Ventilation : Use fume hoods to prevent inhalation of HCl vapor.

- PPE : Chemical-resistant gloves, safety goggles, and lab coats.

- Storage : Anhydrous conditions in glass or inert containers to avoid hydrolysis.

- Decomposition Management : Neutralize spills with sodium bicarbonate or lime .

Advanced Research Questions

Q. How can conflicting spectroscopic data on this compound’s molecular conformation be resolved?

this compound exists as a mixture of trans-planar (C₂h symmetry) and cis isomers in fluid phases, with the trans isomer dominating (~80%). Solid-state IR/Raman spectra confirm exclusive trans geometry. Conflicting fluid-phase data are resolved by temperature-dependent studies: at 25°C, cis populations reach ~20%, evidenced by nine additional vibrational bands assignable to the cis rotamer. Computational studies (G3 models) support a 2.2 kJ/mol energy difference favoring the trans isomer .

Q. What mechanistic insights explain this compound’s role in N-Boc deprotection?

this compound in methanol mediates N-Boc deprotection via a non-HCl-dependent pathway. The proposed mechanism involves: (i) Electrophilic attack by this compound on the carbamate carbonyl, forming an oxazolidinedione intermediate. (ii) tert-Butyl group elimination as isobutanol, releasing CO and CO₂. This pathway contrasts with traditional acidolysis, as in situ HCl alone fails to deprotect N-Boc groups, highlighting this compound’s unique electrophilic reactivity .

Q. How do ratiometric fluorogenic probes improve this compound detection sensitivity?

BODIPY-based probes exploit intramolecular charge transfer (ICT) to achieve dual-mode (colorimetric/fluorometric) detection. This compound reacts with hydroxyl or amine groups on the probe, inducing a hypsochromic shift in absorption (visible color change) and a ratiometric fluorescence "turn-on" (e.g., 510 nm → 450 nm). This method achieves sub-ppm sensitivity and rapid response (<1 min), outperforming gas chromatography and single-mode probes .

Q. Why does this compound’s CO-release efficiency vary in prodrug applications?

In aqueous solutions, this compound derivatives undergo competing pathways: (i) CO-generating pathway : Hydrolysis → decarboxylation → CO release. (ii) Non-CO pathway : Direct hydrolysis to oxalic acid. Efficiency depends on substituent steric/electronic effects. Electron-withdrawing groups stabilize the transition state for decarbonylation, favoring CO release. Kinetic studies using ¹³C-labeled derivatives quantify pathway dominance .

Q. Methodological Considerations Table

Eigenschaften

IUPAC Name |

oxalyl dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl2O2/c3-1(5)2(4)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSLXHKWHWQRSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058822 | |

| Record name | Ethanedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless fuming liquid with a penetrating odor; [Merck Index] | |

| Record name | Ethanedioyl dichloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxalyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

150.0 [mmHg] | |

| Record name | Oxalyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

79-37-8 | |

| Record name | Oxalyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxalyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanedioyl dichloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxalyl dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXALYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4Y96317DW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.